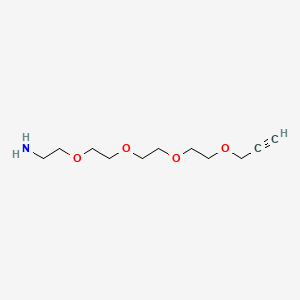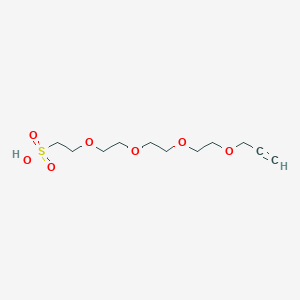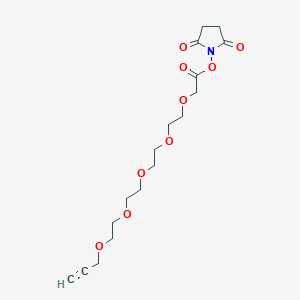
PSMA-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium Ga-68 gozetotide, also known as Gallium Ga-68 PSMA-11, is a radiopharmaceutical compound used primarily in the field of nuclear medicine for imaging prostate cancer. It is composed of Gallium-68, a radioactive isotope, conjugated to a prostate-specific membrane antigen (PSMA) targeting ligand. This compound is utilized in positron emission tomography (PET) scans to detect PSMA-positive lesions in men with prostate cancer .
Mechanism of Action
Target of Action
PSMA-11, also known as Psma-hbed-CC, is a radiopharmaceutical agent that targets the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . This makes it an ideal target for molecular imaging and therapy in prostate cancer .
Mode of Action
This compound is made of Gallium-68 (68Ga) conjugated to a PSMA-targeting ligand, Glu-Urea-Lys (Ahx)-HBED-CC . Once administered via injection, this compound binds to PSMA with high affinity . This binding is specific, enabling the imaging agent to target tumor cells expressing PSMA . The compound emits positrons to indicate the presence of PSMA-positive prostate cancer lesions .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the binding of the compound to PSMA on the surface of prostate cancer cells . This binding allows for the specific targeting and imaging of these cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and excretion in the body. After intravenous administration, this compound binds to PSMA, which is overexpressed in prostate cancer cells . The kidneys and urinary bladder show substantial accumulation of this compound without exhibiting a washout phase . The compound is excreted in the urine
Result of Action
The primary result of this compound action is the visualization of PSMA-positive prostate cancer lesions. This is achieved through positron emission tomography (PET) imaging . The binding of this compound to PSMA allows for the specific detection of prostate cancer cells, aiding in the diagnosis and staging of the disease . The most common side effects of this compound are nausea, diarrhea, and dizziness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the level of PSMA expression in prostate cancer cells can affect the binding affinity of this compound . Additionally, the physiological state of the patient, such as kidney function, may influence the distribution and excretion of the compound
Biochemical Analysis
Biochemical Properties
PSMA-11 plays a crucial role in biochemical reactions by specifically binding to the prostate-specific membrane antigen. This interaction is facilitated by the compound’s structure, which includes a peptidomimetic Glu-NH-CO-NH-Lys (Ahx)-HBED-CC moiety. This compound interacts with the prostate-specific membrane antigen through its active site, leading to internalization of the compound into the cancer cells. This binding is highly specific, allowing for precise imaging of prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In prostate cancer cells, the compound binds to the prostate-specific membrane antigen, leading to internalization and accumulation within the cells. This interaction influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the prostate-specific membrane antigen can also affect the expression of other genes involved in cancer progression and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the prostate-specific membrane antigen on the surface of prostate cancer cells. This binding triggers internalization of the compound through clathrin-mediated endocytosis. Once inside the cell, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind specifically to the prostate-specific membrane antigen makes it an effective tool for targeting prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be detected in prostate cancer cells for extended periods. Its degradation and long-term effects on cellular function can vary. Studies have shown that this compound remains active in cells for several hours, allowing for effective imaging and detection of cancer cells. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets prostate cancer cells without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to healthy tissues. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to carefully control the dosage of this compound to minimize adverse effects while maximizing its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that are essential for its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s ability to bind to the prostate-specific membrane antigen and other biomolecules makes it a key player in the metabolic pathways of prostate cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within the cell is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in specific compartments or organelles. This localization is directed by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of this compound can influence its effectiveness in targeting prostate cancer cells and its overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium Ga-68 gozetotide is prepared using a kit-based approach. The preparation involves radiolabeling a PSMA-11 ligand with Gallium-68. The process typically includes the following steps:
Chelation: The this compound ligand is mixed with Gallium-68 in a buffered solution.
Incubation: The mixture is incubated at room temperature or slightly elevated temperatures to facilitate the chelation reaction.
Purification: The radiolabeled compound is purified to remove any unbound Gallium-68 or other impurities.
Industrial Production Methods
Industrial production of Gallium Ga-68 gozetotide involves the use of generators or cyclotrons to produce Gallium-68. The radiolabeling process is then carried out in specialized radiopharmacy facilities. The Illuccix® kit, for example, provides a standardized method for preparing Gallium Ga-68 gozetotide using either cyclotron-produced Gallium-68 or generator-produced Gallium-68 .
Chemical Reactions Analysis
Types of Reactions
Gallium Ga-68 gozetotide primarily undergoes chelation reactions during its preparation. The PSMA-11 ligand contains functional groups that facilitate the binding of Gallium-68.
Common Reagents and Conditions
Chelation Reagents: this compound ligand, Gallium-68
Buffer Solutions: Acetate buffer is commonly used to maintain the pH during the chelation process.
Major Products Formed
The major product formed is the radiolabeled Gallium Ga-68 gozetotide, which is used for PET imaging. Any unbound Gallium-68 or impurities are removed during the purification process .
Scientific Research Applications
Gallium Ga-68 gozetotide has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Prostate Cancer Imaging: It is primarily used for PET imaging of PSMA-positive lesions in men with prostate cancer.
Neuroendocrine Tumors: It has shown promise in detecting and staging neuroendocrine tumors due to its high affinity for somatostatin receptors.
Radioligand Therapy: Gallium Ga-68 gozetotide is used in conjunction with therapeutic agents like lutetium Lu 177 vipivotide tetraxetan for targeted radioligand therapy in metastatic castration-resistant prostate cancer.
Comparison with Similar Compounds
Similar Compounds
Fluorine-18 fluciclovine: Another PET imaging agent used for prostate cancer detection, but it is primarily used for detecting recurrent prostate cancer.
Carbon-11 choline: Used for PET imaging in prostate cancer but has a shorter half-life compared to Gallium-68.
Uniqueness
Gallium Ga-68 gozetotide is unique due to its high affinity for PSMA and its ability to provide detailed imaging of prostate cancer lesions. Its longer half-life compared to Carbon-11 choline allows for more flexible imaging schedules .
Conclusion
Gallium Ga-68 gozetotide is a valuable radiopharmaceutical compound with significant applications in the diagnosis and management of prostate cancer. Its unique properties and high affinity for PSMA make it an essential tool in nuclear medicine.
Properties
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |
|---|---|
CAS No. |
1366302-52-4 |
Molecular Formula |
C44H59GaN6O17 |
Molecular Weight |
1011.9 g/mol |
IUPAC Name |
2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |
InChI |
InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |
InChI Key |
AEBYHKKMCWUMKX-LNTZDJBBSA-K |
SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |
Isomeric SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |
Canonical SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA. |
Origin of Product |
United States |
Q1: What is 68Ga-PSMA-HBED-CC (PSMA-11) and what is its mechanism of action?
A1: 68Ga-PSMA-HBED-CC, also known as this compound, is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect prostate cancer. It consists of a small molecule inhibitor of PSMA, Glu-urea-Lys(Ahx)-HBED-CC, radiolabeled with the positron emitter Gallium-68 (68Ga). This radiotracer binds with high affinity to PSMA, a transmembrane protein overexpressed on prostate cancer cells. []
Q2: Why is PSMA an attractive target for prostate cancer imaging and therapy?
A2: PSMA is highly expressed in prostate cancer cells, including those that are metastatic, and shows significantly lower expression in normal tissues. [, ] This overexpression makes PSMA an ideal target for both imaging and targeted radionuclide therapy. []
Q3: How does the choice of the chelator, HBED-CC, impact the efficacy of this compound?
A3: Studies show that HBED-CC contributes intrinsically to the binding affinity of the PSMA inhibitor to its target. Replacing HBED-CC with other chelators like DOTA significantly reduces the in vivo imaging quality, highlighting the importance of HBED-CC for this compound efficacy. []
Q4: What are the advantages of using 68Ga-PSMA-11 PET/CT in prostate cancer diagnosis and management?
A4: 68Ga-PSMA-11 PET/CT offers several advantages:
- High Sensitivity and Specificity: 68Ga-PSMA-11 exhibits superior sensitivity in detecting recurrent prostate cancer, even at low prostate-specific antigen (PSA) levels, compared to conventional imaging techniques like bone scintigraphy and CT scans. [, , , , , ]
- Early Detection of Recurrence: It enables earlier detection of biochemical recurrence, potentially leading to more effective salvage therapies. [, , ]
- Accurate Localization of Disease: 68Ga-PSMA-11 PET/CT precisely identifies the location and extent of primary prostate cancer and metastases, which is crucial for treatment planning, especially in cases of salvage radiotherapy or surgery. [, , ]
Q5: Can 68Ga-PSMA-11 PET/CT differentiate between prostate cancer lesions and other abnormalities in the body?
A5: While 68Ga-PSMA-11 demonstrates high specificity for prostate cancer, some studies report uptake in non-cancerous tissues and other malignancies, creating potential for false positives. [, , ] These include:
- Physiological Uptake: 68Ga-PSMA-11 can accumulate in salivary glands, kidneys, liver, spleen, and ganglia, which should be considered during image interpretation. [, , , ]
- Non-Prostate Malignancies: Uptake has been observed in some cases of lung cancer, tuberculosis, Ewing sarcoma, glioma, follicular lymphoma, salivary gland cancers (ACC and SDC), and fibrous dysplasia. [, , , ]
Q6: Does the patient's anti-hormonal treatment status affect 68Ga-PSMA-11 PET/CT imaging?
A6: Yes, androgen deprivation therapy (ADT) can influence the biodistribution of 68Ga-PSMA-11. Studies show lower PSMA uptake in the kidneys, liver, spleen, and salivary glands in patients receiving ADT compared to those without ADT. []
Q7: What are the limitations of using 68Ga-PSMA-11 PET/CT?
A7: Despite its advantages, 68Ga-PSMA-11 PET/CT has some limitations:
- Availability: Access to 68Ga-PSMA-11 may be limited due to the requirement of an on-site 68Ge/68Ga generator and radiopharmacy facilities. [, ]
- False Positives: Uptake in non-cancerous tissues and other malignancies necessitates careful interpretation and correlation with clinical findings. [, ]
Q8: How is 68Ga-PSMA-11 produced, and what are the quality control measures involved?
A8: 68Ga-PSMA-11 is synthesized using a 68Ge/68Ga generator, which provides 68GaCl3 for radiolabeling the PSMA-HBED-CC precursor. [, , ]
- Generator Performance: Elution yields, 68Ge breakthrough, and overall generator performance are critical for consistent production. [, ]
- Quality Control: Rigorous quality control measures are essential to ensure radiochemical purity, specific activity, and sterility of the final product. [, , ] This typically involves high-performance liquid chromatography (HPLC) analysis.
Q9: Are there alternative methods for producing 68Ga-PSMA-11?
A9: Yes, researchers are exploring alternative synthesis techniques, including lyophilized cold kits, to enhance production efficiency and reduce waste. []
Q10: What are the potential future applications of 68Ga-PSMA-11 and other PSMA-targeted agents?
A10: Research is ongoing to explore:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















